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Compound of Interest

Compound Name:
4-Bromo-2-thiophenecarboxylic

acid

Cat. No.: B101367 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 4-
bromo-2-thiophenecarboxylic acid, a molecule of interest in medicinal chemistry and

materials science. The following sections detail its Nuclear Magnetic Resonance (NMR),

Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for

these analyses.

Chemical Structure and Properties
4-bromo-2-thiophenecarboxylic acid is a heterocyclic compound with the chemical formula

C₅H₃BrO₂S.[1] Its structure consists of a thiophene ring substituted with a bromine atom at the

4-position and a carboxylic acid group at the 2-position.

Property Value

Molecular Formula C₅H₃BrO₂S

Molecular Weight 207.05 g/mol

CAS Number 16694-18-1

Appearance White to light yellow powder or crystals

Melting Point 120.0 to 124.0 °C
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Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules by

providing information about the chemical environment of atomic nuclei.

The ¹H NMR spectrum of 4-bromo-2-thiophenecarboxylic acid is expected to show signals

for the two aromatic protons on the thiophene ring and the acidic proton of the carboxylic acid

group. The chemical shifts (δ) are influenced by the electron-withdrawing effects of the bromine

atom and the carboxylic acid group. The acidic proton of a carboxylic acid typically appears as

a broad singlet in the downfield region of the spectrum, often between 10-13 ppm. The two

non-equivalent aromatic protons on the thiophene ring would likely appear as doublets due to

coupling with each other.

Detailed experimental ¹H NMR data for 4-bromo-2-thiophenecarboxylic acid is not readily

available in the public domain. The expected chemical shift ranges are based on the analysis of

similar thiophene derivatives.

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For 4-
bromo-2-thiophenecarboxylic acid, five distinct carbon signals are expected: four for the

thiophene ring and one for the carboxylic acid carbonyl group. The carbonyl carbon is typically

observed in the downfield region of the spectrum (around 160-185 ppm). The chemical shifts of

the thiophene ring carbons are influenced by the positions of the bromine and carboxylic acid

substituents.

A reported ¹³C NMR spectrum for 4-bromo-2-thiophenecarboxylic acid was obtained in

methanol-d₄ (CD₃OD).[2] While the full peak list is not publicly available, the reference provides

a source for this data.

Carbon Atom Expected Chemical Shift (ppm)

C=O (Carboxylic Acid) ~160 - 170

Thiophene Ring Carbons ~110 - 140

Infrared (IR) Spectroscopy
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Infrared spectroscopy is used to identify the functional groups present in a molecule by

measuring the absorption of infrared radiation. The IR spectrum of 4-bromo-2-
thiophenecarboxylic acid is expected to show characteristic absorption bands for the O-H

and C=O bonds of the carboxylic acid group, as well as vibrations associated with the

thiophene ring and the C-Br bond.

Vibrational Mode
Expected Wavenumber

(cm⁻¹)
Intensity

O-H stretch (Carboxylic Acid) 3300 - 2500 Broad, Strong

C-H stretch (Aromatic) 3100 - 3000 Medium

C=O stretch (Carboxylic Acid) 1760 - 1690 Strong

C=C stretch (Thiophene Ring) 1600 - 1475 Medium

C-O stretch (Carboxylic Acid) 1320 - 1210 Strong

C-Br stretch 600 - 500 Medium

Specific experimental FT-IR data for 4-bromo-2-thiophenecarboxylic acid is not readily

available in the public domain. The expected absorption ranges are based on characteristic

functional group frequencies.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule. For 4-bromo-2-thiophenecarboxylic acid, the molecular ion peak [M]⁺ would

be expected to show a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and

⁸¹Br isotopes in approximately a 1:1 ratio).

The NIST Mass Spectrometry Data Center provides GC-MS data for 4-bromo-2-
thiophenecarboxylic acid.[1] Key fragments observed are at m/z 208 and 206, corresponding

to the molecular ions with the two bromine isotopes. Other significant fragments are observed

at m/z 191 and 132.[1] The fragmentation likely involves the loss of the hydroxyl group (-OH)

and the entire carboxyl group (-COOH).
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m/z Interpretation

208, 206 Molecular Ion [M]⁺ (with ⁸¹Br and ⁷⁹Br)

191, 189 [M - OH]⁺

163, 161 [M - COOH]⁺

132 [M - Br]⁺

Experimental Protocols
Detailed experimental protocols for the acquisition of the spectroscopic data presented above

are crucial for reproducibility and accurate interpretation.

NMR Spectroscopy
A general procedure for obtaining NMR spectra of a solid sample like 4-bromo-2-
thiophenecarboxylic acid is as follows:

Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable

deuterated solvent (e.g., DMSO-d₆, Methanol-d₄). The choice of solvent is critical as it can

influence chemical shifts.

Instrument: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Typical

parameters include a sufficient number of scans to obtain a good signal-to-noise ratio, a

relaxation delay of 1-5 seconds, and a spectral width that encompasses the expected

chemical shift range.

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A

larger number of scans is typically required for ¹³C NMR due to the low natural abundance of

the ¹³C isotope.

Data Processing: Process the raw data by applying Fourier transformation, phase correction,

and baseline correction. Chemical shifts are referenced to an internal standard, typically

tetramethylsilane (TMS) at 0.00 ppm.
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Infrared (IR) Spectroscopy
A common method for obtaining the IR spectrum of a solid sample is using an Attenuated Total

Reflectance (ATR) accessory on an FT-IR spectrometer.

Sample Preparation: Place a small amount of the powdered sample directly onto the ATR

crystal.

Instrument: Use a Fourier Transform Infrared (FT-IR) spectrometer.

Acquisition: Collect the spectrum over a typical range of 4000-400 cm⁻¹. A background

spectrum of the empty ATR crystal should be collected and automatically subtracted from the

sample spectrum.

Data Processing: The resulting spectrum is typically presented as percent transmittance or

absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)
A standard method for analyzing a volatile solid compound like 4-bromo-2-
thiophenecarboxylic acid is Gas Chromatography-Mass Spectrometry (GC-MS) with electron

ionization (EI).

Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent.

Instrument: Use a GC-MS system. The gas chromatograph separates the components of the

sample before they enter the mass spectrometer.

Ionization: Use a standard electron ionization (EI) source (typically 70 eV).

Mass Analysis: Scan a mass range appropriate for the expected molecular weight and

fragments.

Data Analysis: The resulting mass spectrum plots the relative abundance of ions versus their

mass-to-charge ratio (m/z).

Visualizations
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The following diagrams illustrate the logical workflow of spectroscopic analysis and the key

structural features of 4-bromo-2-thiophenecarboxylic acid.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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